2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide
Description
2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide is a chloroacetamide derivative characterized by a methyl group and a pyridin-4-ylmethyl group attached to the nitrogen atom of the acetamide backbone. The compound’s synthesis likely involves sequential alkylation or amidation steps to introduce the two distinct N-substituents.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-2-4-11-5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYSGESLMWKCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-pyridin-4-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetamides.
Oxidation: Products include N-oxides.
Reduction: Products include amine derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide with structurally related chloroacetamide derivatives:
| Compound Name | Substituents on Nitrogen | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Methyl, Pyridin-4-ylmethyl | C10H12ClN2O | 214.67* | Not reported | Chloro, Pyridine, Amide |
| 2-Chloro-N-(4-methylpyridin-2-yl)acetamide (276) | 4-Methylpyridin-2-yl | C8H9ClN2O | 184.62 | 73 | Chloro, Pyridine, Amide |
| N-(4-Chloropyridin-2-yl)acetamide | 4-Chloropyridin-2-yl | C7H7ClN2O | 170.6 | Not reported | Chloro, Pyridine, Amide |
| N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide | 4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl | C9H8ClN4OS | 270.71 | Not reported | Chloro, Cyano, Sulfide, Amide |
Notes:
Key Observations :
Substituent Complexity : The target compound has two distinct N-substituents (methyl and pyridin-4-ylmethyl), whereas others typically feature a single aromatic or heteroaromatic group. This dual substitution may enhance steric hindrance, affecting binding affinity in biological systems or crystallization behavior.
Pyridine Positional Isomerism : The pyridine ring’s substitution pattern varies. For example, compound 276 () has a methyl group at the 4-position of the pyridin-2-yl group, while the target compound’s pyridine is substituted at the 4-position with a methylene group. These differences influence electronic distribution and intermolecular interactions .
Functional Group Diversity: Derivatives like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () incorporate additional groups (cyano, sulfide), which may enhance hydrogen-bonding capacity or metabolic stability compared to the target compound .
Biological Activity
2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.65 g/mol. The compound features a chloro substituent, a methyl group, and a pyridine ring, which contribute to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)acetamide with chlorine-containing reagents under controlled conditions. This process allows for the introduction of the chloro group while maintaining the integrity of the acetamide structure.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve inhibition or modulation of specific enzymes involved in metabolic pathways, although detailed studies are still ongoing.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, certain derivatives have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM . The compound's ability to induce apoptosis in cancer cells further underscores its potential therapeutic applications.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was reported between 40 to 50 µg/mL, indicating promising antibacterial activity comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-N-pyridin-2-ylacetamide | C7H7ClN2O | Antimicrobial |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | C9H9ClN2O3 | Anticancer |
| N-(Pyridin-2-ylmethyl)acetamide hydrochloride | C10H12ClN2O | Neuroactive |
The unique substitution pattern of this compound may confer distinct biological activities that merit further investigation .
Case Studies and Research Findings
In a study examining the structure–activity relationship (SAR) of related compounds, it was found that modifications in the substituents significantly impacted their biological efficacy. For instance, compounds with electron-withdrawing groups like chloro exhibited reduced activity compared to those with electron-donating groups . Such findings highlight the importance of molecular structure in determining biological outcomes.
Q & A
Q. What are the recommended synthetic routes and critical parameters for preparing 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Substitution Reaction : Reacting a chloroacetamide precursor with a pyridinylmethylamine derivative under alkaline conditions. Temperature control (e.g., 60–80°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions .
- Condensation : Use condensing agents like EDCI or DCC to couple intermediates, ensuring anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from chloroform/acetone mixtures .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reactants | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substitution | 2-Chloroacetamide + Pyridinylmethylamine | Ethanol | 70 | K₂CO₃ | 85 | |
| Condensation | Intermediate + Cyanoacetic acid | DMF | RT | EDCI | 78 |
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyridine ring protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with databases like PubChem or CSD .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.07) .
- X-ray Crystallography : For absolute configuration verification, use SHELXL for refinement .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 150°C; store at 4°C in amber vials to prevent photolysis .
- Solvent Compatibility : Stable in DMSO and ethanol; avoid aqueous acidic/basic conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
- Methodological Answer :
- Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray) to confirm bond lengths and angles. For example, discrepancies in carbonyl stretching (IR ~1650 cm⁻¹) versus crystallographic C=O distances (~1.22 Å) may indicate solvent interactions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to predict NMR shifts or vibrational spectra, comparing them with experimental data .
Q. What strategies optimize reaction yields when scaling up synthesis without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (solvent ratio, catalyst loading) to identify robust conditions .
- Continuous Flow Chemistry : Reduces side reactions in exothermic steps (e.g., substitution) .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyridine ring with isoquinoline or replace the chloro group with trifluoromethyl to modulate lipophilicity .
- Fragment-Based Screening : Use the Cambridge Structural Database (CSD) to identify analogs with similar torsion angles or hydrogen-bonding motifs .
Table 2 : Key Structural Modifications and Observed Effects
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Pyridine → Quinoline | Enhanced binding affinity to kinase targets | |
| Chloro → Fluoro | Reduced cytotoxicity in vitro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
